2-Amino-3-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF under reflux conditions in DMF .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
2-Amino-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the growth of cancer cells, bacteria, and viruses by interfering with essential biological processes .
Comparison with Similar Compounds
- 2-Trifluoromethylquinoline
- 4-Trifluoromethylquinoline
- 6-Trifluoromethylquinoline
Comparison: Compared to other trifluoromethylated quinolines, 2-Amino-3-(trifluoromethyl)quinoline is unique due to its amino group at the 2-position, which enhances its reactivity and biological activity. This structural feature allows for more diverse chemical modifications and applications .
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H,(H2,14,15) |
InChI Key |
DKUWZPPOLOWRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.